molecular formula C6H12ClN B3252028 Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride CAS No. 2137600-90-7

Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride

Cat. No. B3252028
CAS RN: 2137600-90-7
M. Wt: 133.62
InChI Key: BXTAZROIDWHIEP-KGZKBUQUSA-N
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Description

Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride, also known as (1R,5R)-(+)-cis-2,3-piperidinedicarboxylic acid, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride is not fully understood. However, it is believed to work by modulating the activity of glutamate receptors in the brain. Glutamate is an excitatory neurotransmitter that plays a key role in learning and memory. By modulating glutamate activity, Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride may improve cognitive function and protect against neurodegenerative diseases.
Biochemical and Physiological Effects:
Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. It has also been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory.

Advantages and Limitations for Lab Experiments

One of the major advantages of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride is its potential therapeutic applications. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. However, one of the limitations of this compound is its relatively low potency compared to other compounds that target glutamate receptors.

Future Directions

There are several future directions for research on Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride. One area of research is to investigate its potential use in the treatment of depression and anxiety disorders. Another area of research is to develop more potent analogs of this compound that could be used for therapeutic purposes. Additionally, more research is needed to fully understand the mechanism of action of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride and its effects on different neurotransmitter systems in the brain.

Scientific Research Applications

Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. It has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

(1R,5R)-bicyclo[3.1.0]hexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-6-3-1-2-5(6)4-6;/h5H,1-4,7H2;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTAZROIDWHIEP-KGZKBUQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@]2(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride

CAS RN

2137600-90-7
Record name rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride
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Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride
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Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride
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Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride
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Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride
Reactant of Route 6
Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride

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